molecular formula C12H12N8OS B11107853 4-(5-methyl-4-{(1E)-1-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

4-(5-methyl-4-{(1E)-1-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11107853
M. Wt: 316.34 g/mol
InChI Key: YJMXBXONJBQIGI-MKFXEVHTSA-N
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Description

4-(5-methyl-4-{(1E)-1-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-4-{(1E)-1-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the oxadiazole ring: This step may involve the cyclization of a suitable precursor, such as a hydrazide, under acidic or basic conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azomethine group, converting it to an amine.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur, especially at the triazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxide, while reduction of the azomethine group may produce a primary amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be studied for its potential to inhibit specific enzymes or pathways in pathogenic organisms.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Triazole derivatives are often investigated for their ability to interact with biological targets such as proteins and nucleic acids, making them candidates for drug development.

Industry

Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence. They may also find applications in agriculture as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 4-(5-methyl-4-{(1E)-1-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The thiophene moiety may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-methyl-4-{(1E)-1-[(2E)-(phenylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: Similar structure but with a phenyl group instead of a thiophene.

    4-(5-methyl-4-{(1E)-1-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: Similar structure but with a furan group instead of a thiophene.

Uniqueness

The presence of the thiophene moiety in 4-(5-methyl-4-{(1E)-1-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine may confer unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H12N8OS

Molecular Weight

316.34 g/mol

IUPAC Name

4-[5-methyl-4-[(E)-C-methyl-N-[(E)-thiophen-2-ylmethylideneamino]carbonimidoyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H12N8OS/c1-7(15-14-6-9-4-3-5-22-9)10-8(2)20(19-16-10)12-11(13)17-21-18-12/h3-6H,1-2H3,(H2,13,17)/b14-6+,15-7+

InChI Key

YJMXBXONJBQIGI-MKFXEVHTSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C/C3=CC=CS3)/C

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=NN=CC3=CC=CS3)C

Origin of Product

United States

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